molecular formula C17H12FNO3 B11390155 N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11390155
M. Wt: 297.28 g/mol
InChI Key: OEPDWOUNCSRSGC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

    Condensation Reaction: The 2-fluoroaniline is reacted with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound’s anti-inflammatory and anticancer properties are of particular interest in medicinal chemistry. It is being investigated for its potential use in the treatment of inflammatory diseases and certain types of cancer.

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved may vary depending on the specific target and the biological context.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-methylamine

Comparison: this compound stands out due to its unique combination of the chromene core and the fluorophenyl group. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition. Compared to other similar compounds, it may offer improved efficacy and selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12FNO3/c1-10-6-7-11-14(20)9-16(22-15(11)8-10)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21)

InChI Key

OEPDWOUNCSRSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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